molecular formula C25H26O5 B606831 CU-6PMN CAS No. 2099034-38-3

CU-6PMN

Katalognummer: B606831
CAS-Nummer: 2099034-38-3
Molekulargewicht: 406.478
InChI-Schlüssel: UYPOSIGCFZMVDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CU-6PM is a new fluorescent RXR agonist. CU-6PMN was designed based on the fact that umbelliferone emits strong fluorescence in a hydrophilic environment, but the fluorescence intensity decreases in hydrophobic environments such as the interior of proteins. The developed assay this compound enabled screening of rexinoids to be performed easily within a few hours by monitoring changes of fluorescence intensity with widely available fluorescence microplate readers, without the need for processes such as filtration.

Wissenschaftliche Forschungsanwendungen

High Throughput Screening for Drug Discovery

One of the primary applications of CU-6PMN is in high-throughput screening systems for RXR ligands. Researchers at Okayama University demonstrated that this compound can be utilized to assess the binding affinity of various compounds to RXR heterodimers. This method allows for rapid identification of potential therapeutic agents targeting conditions like cutaneous invasive T-cell lymphoma and metabolic disorders.

Binding Affinity Assays

The binding affinity of this compound to RXRα was evaluated using isothermal titration calorimetry (ITC) and fluorescence spectroscopy. The results indicated that this compound binds to the dimer-dimer interface of the RXRα ligand-binding domain, showcasing its unique mechanism compared to other known RXR agonists.

CompoundKd (μM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
NEt-3IB0.97 ± 0.15-8.83 ± 0.06-5.16 ± 0.33-3.67 ± 0.32
This compound1.15 ± 0.14-8.14 ± 0.17-1.79 ± 0.34-6.36 ± 0.49
NEt-TMN0.90 ± 0.12-8.95 ± 0.05-5.21 ± 0.07-3.74 ± 0.06

This table illustrates the comparative binding affinities and thermodynamic parameters for this compound against other compounds, highlighting its efficacy as an RXR ligand .

Therapeutic Potential in Cancer Treatment

This compound has been investigated for its potential therapeutic applications in cancer treatment, particularly through its role as an RXR agonist.

Case Studies

A notable study demonstrated that this compound could effectively differentiate between RXRα ligands that bind solely to RXRα and those that also interact with partner receptors like PPARγ . This distinction is vital in developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Applications in Metabolic Disorders

Beyond oncology, this compound shows promise in treating metabolic disorders such as type 2 diabetes and obesity by modulating gene expression related to lipid metabolism and insulin sensitivity.

Research Findings

Research indicates that compounds like this compound can influence metabolic pathways through their action on RXR heterodimers, suggesting potential applications in metabolic disease management .

Eigenschaften

CAS-Nummer

2099034-38-3

Molekularformel

C25H26O5

Molekulargewicht

406.478

IUPAC-Name

7-hydroxy-2-oxo-6-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C25H26O5/c1-13-8-18-19(25(4,5)7-6-24(18,2)3)11-15(13)16-9-14-10-17(22(27)28)23(29)30-21(14)12-20(16)26/h8-12,26H,6-7H2,1-5H3,(H,27,28)

InChI-Schlüssel

UYPOSIGCFZMVDD-UHFFFAOYSA-N

SMILES

O=C(C(C1=O)=CC2=C(O1)C=C(O)C(C3=C(C)C=C4C(C)(C)CCC(C)(C)C4=C3)=C2)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CU-6PMN;  CU6PMN;  CU 6PMN; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CU-6PMN
Reactant of Route 2
Reactant of Route 2
CU-6PMN
Reactant of Route 3
CU-6PMN
Reactant of Route 4
Reactant of Route 4
CU-6PMN
Reactant of Route 5
Reactant of Route 5
CU-6PMN
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
CU-6PMN

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.